Ethyl[2-(2-fluorophenyl)ethyl]amine
Overview
Description
Ethyl[2-(2-fluorophenyl)ethyl]amine is an organic compound that belongs to the class of amines It consists of an ethyl group attached to a 2-(2-fluorophenyl)ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method to synthesize Ethyl[2-(2-fluorophenyl)ethyl]amine involves the reductive amination of 2-(2-fluorophenyl)acetaldehyde with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-(2-fluorophenyl)ethyl bromide with ethylamine. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl[2-(2-fluorophenyl)ethyl]amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Chemistry
Ethyl[2-(2-fluorophenyl)ethyl]amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
This compound has potential applications in the development of drugs for treating neurological disorders. Its structural similarity to certain neurotransmitters makes it a candidate for modulating biological pathways involved in these conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl[2-(2-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. The presence of the fluorine atom in the phenyl ring can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl[2-(2-chlorophenyl)ethyl]amine
- Ethyl[2-(2-bromophenyl)ethyl]amine
- Ethyl[2-(2-methylphenyl)ethyl]amine
Uniqueness
Ethyl[2-(2-fluorophenyl)ethyl]amine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Compared to its analogs with different substituents (chlorine, bromine, or methyl groups), the fluorine-substituted compound may exhibit enhanced stability, binding affinity, and selectivity for specific targets.
Properties
IUPAC Name |
N-ethyl-2-(2-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQNLXOONRNYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560876 | |
Record name | N-Ethyl-2-(2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732245-62-4 | |
Record name | N-Ethyl-2-(2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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